2-Fluoro-5-iodonicotinaldehyde
Description
2-Fluoro-5-iodonicotinaldehyde is a pyridine derivative featuring fluorine and iodine substituents at the 2- and 5-positions of the aromatic ring, respectively, with an aldehyde functional group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of fluorine (electron-withdrawing) and iodine (heavy atom, good leaving group), which may influence reactivity in cross-coupling reactions or biological activity.
Properties
Molecular Formula |
C6H3FINO |
|---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
2-fluoro-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |
InChI Key |
CJJRKONHJAZYHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-fluoronicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation: The major product is 2-Fluoro-5-iodonicotinic acid.
Reduction: The major product is 2-Fluoro-5-iodonicotinalcohol.
Coupling Reactions: Various biaryl compounds are formed.
Scientific Research Applications
2-Fluoro-5-iodonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodonicotinaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is determined by the functional groups introduced during synthesis. The molecular targets and pathways involved are specific to the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Fluoro-5-iodonicotinaldehyde with structurally related compounds based on substituents, molecular properties, and available
Table 1: Structural and Functional Comparison
Key Observations:
Fluorinated pyrimidines (e.g., 5-fluorouracil in ) show tumor-selective metabolism, suggesting fluorinated pyridines may have similar biomedical relevance . Iodine: Increases molecular weight and polarizability. Iodoarenes (e.g., 2-Fluoro-5-iodotoluene) are precursors in Ullmann or Sonogashira couplings . Aldehyde vs. Carboxylic Acid: The aldehyde group in nicotinaldehydes offers reactivity for nucleophilic additions or condensations, whereas carboxylic acids (e.g., 2-Chloro-5-Fluoroisonicotinic Acid) are used in peptide synthesis or metal coordination .
Commercial Availability :
- 2-Fluoro-5-methylisonicotinaldehyde is listed as discontinued, indicating challenges in sourcing fluorinated pyridine aldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
